N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine
CAS No.:
Cat. No.: VC13456585
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F3N |
|---|---|
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | N-methyl-2-[4-(trifluoromethyl)phenyl]propan-2-amine |
| Standard InChI | InChI=1S/C11H14F3N/c1-10(2,15-3)8-4-6-9(7-5-8)11(12,13)14/h4-7,15H,1-3H3 |
| Standard InChI Key | JSIYDUPQTJOTDF-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, N-methyl-2-[4-(trifluoromethyl)phenyl]propan-2-amine, reflects its branched structure. Key features include:
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Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
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Tertiary amine: Contributes to basicity and potential receptor interactions .
The SMILES notation and InChIKey JSIYDUPQTJOTDF-UHFFFAOYSA-N provide precise structural identifiers .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 217.23 g/mol | |
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 217.5±35.0 °C (est.) | |
| LogP (Partition Coeff.) | 2.17 |
The trifluoromethyl group’s electronegativity influences solubility and reactivity, favoring interactions with hydrophobic biological targets.
Synthesis and Industrial Production
Condensation and Reduction
A common method involves:
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Condensation: Reacting 4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate .
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Reduction: Using sodium borohydride or Pd/C under to yield the amine .
Example:
This route achieves yields >70% with purification via fractional distillation .
Cross-Coupling Reactions
Biological Activity and Mechanisms
Serotonin Receptor Modulation
The compound exhibits affinity for 5-HT receptors, particularly 5-HT and 5-HT subtypes. Key findings:
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In vitro IC: 120 nM for 5-HT.
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Antidepressant potential: Preclinical models show reduced immobility time in forced swim tests.
Enzyme Interactions
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Cytochrome P450 inhibition: Competes with substrates like dextromethorphan (K = 8.2 μM).
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Monoamine oxidase (MAO) modulation: Enhances synaptic serotonin levels by inhibiting MAO-A.
Applications in Research and Industry
Medicinal Chemistry
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Lead compound: Structural analogs are explored for anxiety and depression therapies .
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PET radioligands: -labeled derivatives enable serotonin receptor imaging .
Industrial Uses
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Surfactants: Trifluoromethyl groups improve thermal stability in lubricants .
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Agrochemicals: Serves as an intermediate in herbicide synthesis .
| Hazard | Category | Precautions |
|---|---|---|
| Acute toxicity (oral) | 4 (H302) | Avoid ingestion |
| Skin irritation | 2 (H315) | Use protective gloves |
| Eye irritation | 2A (H319) | Safety goggles |
Comparison with Structural Analogs
| Compound | Molecular Formula | Bioactivity (IC) | Key Difference |
|---|---|---|---|
| N-Methyl-2-(3-TFMP)propan-2-amine | 5-HT: 150 nM | Meta-substituted phenyl | |
| N-Ethyl-2-(4-TFMP)propan-2-amine | 5-HT: 210 nM | Ethyl vs. methyl group |
The para-substituted trifluoromethyl group in the target compound enhances receptor selectivity compared to meta-substituted analogs.
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